Complex II Inhibitory Potency: Atpenin A4 Provides Moderate Inhibition vs. Hyper-Potent Atpenin A5
Atpenin A4 inhibits mitochondrial Complex II with nanomolar potency that is consistently lower than Atpenin A5 across all tested species. This moderate potency can be preferable when complete Complex II ablation is undesirable. The data derive from a single study using standardized SQR activity assays across three mammalian and parasitic sources, enabling a direct within-study comparison. [1]
| Evidence Dimension | Inhibition of succinate-ubiquinone reductase (SQR) activity, IC50 |
|---|---|
| Target Compound Data | Bovine heart: 0.011 μM; Rat liver: 0.024 μM; A. suum (nematode) SQR: 0.22 μM; A. suum QFR: 0.22 μM |
| Comparator Or Baseline | Atpenin A5: Bovine heart: 0.0036 μM; Rat liver: 0.0037 μM; A. suum SQR: 0.032 μM; A. suum QFR: 0.012 μM |
| Quantified Difference | Atpenin A5 is ~3.1-fold more potent in bovine heart, ~6.5-fold more potent in rat liver, and ~6.9- to 18.3-fold more potent in nematode Complex II preparations. |
| Conditions | SQR activity measured via succinate-dependent UQ2/DCIP reduction; bovine heart submitochondrial particles, rat liver mitochondria, and A. suum adult muscle mitochondria. |
Why This Matters
For experiments where graded Complex II inhibition is required (e.g., studying threshold effects or partial respiratory chain dysfunction), Atpenin A4's moderate potency offers a more tunable experimental window than the near-complete inhibition achieved by Atpenin A5 at equivalent concentrations.
- [1] Miyadera H et al. Atpenins, potent and specific inhibitors of mitochondrial complex II (succinate-ubiquinone oxidoreductase). Proc Natl Acad Sci USA. 2003;100(2):473-477. Table 1. View Source
